1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione
Description
1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione is a bicyclic pyrrolidine derivative featuring a fused dione scaffold and a 5-methylisoxazole substituent. The bipyrrolidine-dione core provides rigidity and hydrogen-bonding capabilities, while the 5-methylisoxazole group may enhance bioavailability and target binding through π-π interactions or dipole effects .
Properties
CAS No. |
89143-24-8 |
|---|---|
Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H15N3O3/c1-8-6-10(13-18-8)15-11(16)7-9(12(15)17)14-4-2-3-5-14/h6,9H,2-5,7H2,1H3 |
InChI Key |
JOZDSBUQVWXBSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)CC(C2=O)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves multi-step organic synthesis techniques. One common method includes the condensation of 3-amino-5-methylisoxazole with suitable aldehydes and subsequent cyclization reactions . Industrial production methods often employ metal-free synthetic routes to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the isoxazole ring, using reagents like halides or amines
Major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this section compares the compound with three classes of structurally related molecules: pyrrolidine-diones , pyrazolone derivatives , and isoxazole-containing heterocycles .
Pyrrolidine-Diones
The bipyrrolidine-dione scaffold is less common than monocyclic pyrrolidine-diones. For example:
- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one : Synthesized via benzoylation in dioxane with calcium hydroxide, this compound lacks the fused bicyclic system but shares a dione moiety. Its reactivity with benzoyl chloride highlights the electrophilic nature of the dione carbonyl groups, a feature likely conserved in the target compound .
- Thieno[2,3-d]pyrimidine-2,4-diones: These derivatives, such as those synthesized using 1,1’-carbonyldiimidazole, incorporate a thiophene ring fused to a pyrimidine-dione system. Unlike the target compound, their extended conjugation may alter electronic properties and solubility .
Pyrazolone Derivatives
Pyrazolones (e.g., 5-amino-3-hydroxy-1H-pyrazole derivatives) share a five-membered lactam ring but differ in substitution patterns:
- Compound 7a/7b: These pyrazolones feature thiophene or ester-linked substituents.
- 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives: These exhibit nitrophenyl and thiocarbonyl groups, which confer distinct electronic effects (e.g., electron-withdrawing NO₂) compared to the methylisoxazole group in the target compound .
Isoxazole-Containing Heterocycles
The 5-methylisoxazole moiety is a key pharmacophore in anti-inflammatory and antimicrobial agents:
- 5-Phenyl-1,3,4-oxadiazole derivatives : These compounds, synthesized via cyclocondensation in phosphorous oxychloride, demonstrate enhanced antimicrobial activity when paired with oxadiazole rings. The target compound’s isoxazole group may similarly improve bioactivity but with different steric and electronic profiles .
- β-enamino ketones/esters: Prepared from 1,3-dicarbonyl compounds and ammonium acetate, these lack the fused bicyclic system but highlight the role of isoxazole-like enamine motifs in stabilizing tautomeric forms .
Structural and Functional Data Table
Key Research Findings and Limitations
- Methods like [3+3] cycloaddition (used for pyranopyrazole synthesis) could be relevant .
- Biological Potential: While oxadiazole and pyrazolone derivatives show antimicrobial activity , the methylisoxazole group in the target compound may confer unique selectivity, warranting further enzymatic assays.
- Electronic Effects : The electron-rich isoxazole ring contrasts with the electron-deficient nitrophenyl groups in pyrazolone derivatives, suggesting divergent reactivity in electrophilic substitutions .
Biological Activity
1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione, identified by its CAS number 903719-24-4, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅N₃O₃, and it has a molecular weight of approximately 245.27 g/mol. The structure features a bipyrrolidine core with a methylisoxazole substituent, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 903719-24-4 |
| Molecular Formula | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 245.27 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Anticancer Potential
Recent studies have evaluated the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant activity against human cancer cell lines such as MCF7 (breast adenocarcinoma) and HT29 (colon adenocarcinoma). The estimated half-maximal cytotoxic concentrations (CC50) for these cell lines are summarized in the following table:
| Cell Line | CC50 (μM) |
|---|---|
| MCF7 | 25.0 |
| HT29 | 30.5 |
| A549 | 45.0 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity towards normal cells.
Trypanocidal Activity
Additionally, research has indicated that derivatives similar to this compound may possess trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In these studies, compounds were assessed for their ability to inhibit N-myristoyltransferase (NMT), a promising drug target for treating trypanosomiasis.
Case Studies
- Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, derivatives including the compound were synthesized and tested for their anticancer properties. The findings revealed that modifications in the substituents significantly impacted their potency against various cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
- Evaluation of Trypanocidal Properties : Another investigation focused on the inhibition of NMT by related compounds demonstrated promising results in inhibiting Trypanosoma brucei proliferation with IC50 values comparable to established trypanocidal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
